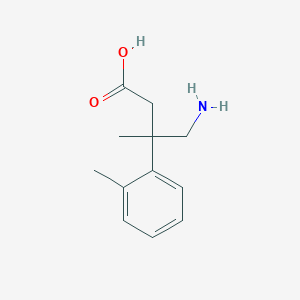
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is a complex organic compound featuring a boron-containing dioxaborolane ring and an indane backbone. This compound is notable for its utility in various chemical reactions, particularly in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the indane backbone. One common method involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring . This intermediate can then be coupled with an indane derivative through a series of steps involving protection and deprotection of functional groups, as well as selective oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Aryl boronates.
Wissenschaftliche Forschungsanwendungen
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling . The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is unique due to its combination of a boron-containing dioxaborolane ring and an indane backbone, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
Molekularformel |
C14H17BO5 |
|---|---|
Molekulargewicht |
276.09 g/mol |
IUPAC-Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)11-9(7-16)5-6-10-12(11)18-8-17-10/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
LWYWIXHHSAWFQE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)

